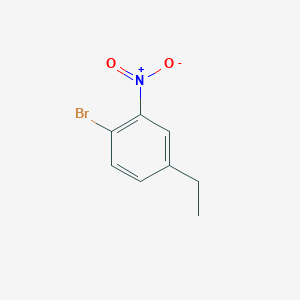

1-Bromo-4-ethyl-2-nitrobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrNO2 |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

1-bromo-4-ethyl-2-nitrobenzene |

InChI |

InChI=1S/C8H8BrNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 |

InChI Key |

MXBMKNNPFIPIBM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-4-ethyl-2-nitrobenzene

CAS Number: 161988-89-2

This technical guide provides a comprehensive overview of 1-Bromo-4-ethyl-2-nitrobenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights and methodologies.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₈BrNO₂.[1] Its unique substitution pattern, featuring a bromo, an ethyl, and a nitro group on the benzene ring, makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 161988-89-2 | [1][2] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Calculated XLogP3 | 3.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Note: Some properties are computationally derived and should be confirmed experimentally.

Synthesis of this compound

The most logical and established synthetic route to this compound is through a Sandmeyer reaction.[3][4] This classic transformation in organic chemistry allows for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[4][5]

The synthesis is a two-step process, starting with the preparation of the precursor, 4-ethyl-2-nitroaniline, followed by its diazotization and subsequent bromination.

Step 1: Synthesis of 4-ethyl-2-nitroaniline (Precursor)

The synthesis of substituted anilines is a fundamental process in medicinal and industrial chemistry, providing key intermediates for a wide range of pharmaceuticals and materials.[6][7][8][9][10] The precursor, 4-ethyl-2-nitroaniline, can be synthesized from 4-ethylaniline through a nitration reaction.

Experimental Protocol: Synthesis of 4-ethyl-2-nitroaniline

This protocol is adapted from established methods for the nitration of substituted anilines.

-

Acetylation: In a flask equipped with a stirrer and a dropping funnel, add 4-ethylaniline to acetic anhydride at a controlled temperature to form N-(4-ethylphenyl)acetamide. This step protects the amino group from oxidation during nitration.

-

Nitration: Cool the reaction mixture in an ice bath and slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid), ensuring the temperature is maintained below 10°C. The nitro group is directed to the ortho position due to the activating and ortho,para-directing nature of the acetylamino group.

-

Hydrolysis: After the nitration is complete, the reaction mixture is carefully poured into ice water. The resulting N-(4-ethyl-2-nitrophenyl)acetamide is then hydrolyzed using an acid (e.g., hydrochloric acid) to remove the acetyl protecting group, yielding 4-ethyl-2-nitroaniline.

-

Work-up and Purification: The product is isolated by neutralization and extraction with a suitable organic solvent. Purification can be achieved by recrystallization or column chromatography.

Step 2: Sandmeyer Reaction for this compound

The Sandmeyer reaction is a robust method for introducing a variety of substituents onto an aromatic ring.[3][4][5] In this case, the amino group of 4-ethyl-2-nitroaniline is converted to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst. The presence of a nitro group can lead to good yields in Sandmeyer reactions.[11]

Experimental Protocol: Sandmeyer Reaction

This is a generalized protocol and should be optimized for this specific substrate.

-

Diazotization: Dissolve 4-ethyl-2-nitroaniline in an aqueous acidic solution (e.g., hydrobromic acid) and cool the mixture to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature to form the 4-ethyl-2-nitrobenzenediazonium bromide salt. The temperature control is critical to prevent the premature decomposition of the diazonium salt.

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. The freshly prepared cold diazonium salt solution is then slowly added to the copper(I) bromide solution. The reaction is often accompanied by the evolution of nitrogen gas.

-

Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to ensure complete decomposition of the diazonium salt. The product is then isolated by extraction with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

While a comprehensive, publicly available dataset of spectra for this compound is limited, data for structurally similar compounds can provide valuable insights for characterization. For instance, the NIST WebBook provides spectral data for isomers like 1-(2-bromoethyl)-4-nitrobenzene.[12][13] Commercial suppliers may also provide spectral data upon request.[14][15][16][17]

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and distinct signals for the aromatic protons, with their chemical shifts influenced by the electronic effects of the bromo, ethyl, and nitro substituents. The ortho and para protons to the nitro group are generally the most deshielded.[18]

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group and six distinct signals for the aromatic carbons, including the ipso-carbons attached to the substituents.

-

IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹ for asymmetric and symmetric stretching, respectively), as well as C-H stretching and bending vibrations for the aromatic ring and the ethyl group. C-Br stretching vibrations are typically observed in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (230.06 g/mol ). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.

Reactivity and Synthetic Applications

This compound is a versatile intermediate due to the presence of three distinct functional groups that can undergo a variety of chemical transformations.

Caption: Key reactivity pathways of this compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as tin or iron in acidic media, or through catalytic hydrogenation. This transformation yields 4-bromo-3-ethylaniline, a valuable precursor for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.

-

Substitution of the Bromo Group: The bromine atom can be replaced through nucleophilic aromatic substitution or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

-

Electrophilic Aromatic Substitution: The existing substituents on the benzene ring will direct any further electrophilic substitution reactions, although the deactivating nature of the nitro and bromo groups generally makes such reactions less favorable.

The dual functionality of this molecule makes it an invaluable building block for creating diverse chemical libraries for drug discovery and for the synthesis of specific target molecules in the pharmaceutical and agrochemical industries.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[14] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[14]

General Safety Information (based on similar compounds):

-

Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin, eye, and respiratory tract irritation.[14][15][16]

-

Handling: Avoid contact with skin and eyes. Avoid creating dust. Keep away from heat and sources of ignition.[14][16]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[14]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and agrochemical development. Its well-defined reactivity allows for the strategic introduction of various functional groups, making it a key building block for the construction of complex molecules. This guide provides a foundational understanding of its properties, synthesis, and applications to support researchers in their scientific endeavors.

References

- 1. This compound | C8H8BrNO2 | CID 5326074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 161988-89-2 | MFCD22490689 | this compound [aaronchem.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scite.ai [scite.ai]

- 11. Sandmeyer and related reactions - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]

- 12. Benzene, 1-(2-bromoethyl)-4-nitro- [webbook.nist.gov]

- 13. Benzene, 1-(2-bromoethyl)-4-nitro- [webbook.nist.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. dl.novachem.com.au [dl.novachem.com.au]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

Introduction: The Strategic Importance of 1-Bromo-4-ethyl-2-nitrobenzene

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromo-4-ethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry.[1] Its unique trifunctional structure—featuring a bromine atom, an ethyl group, and a nitro group on a benzene ring—renders it a versatile intermediate for the synthesis of complex molecular architectures.[1] The interplay between the electron-withdrawing nitro group and the ortho/para-directing ethyl and bromo substituents creates a nuanced reactivity profile that can be strategically exploited. This guide provides a comprehensive overview of its chemical properties, synthesis, and key reaction pathways, offering field-proven insights for its application in pharmaceutical and materials science research.

Part 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical entity is the bedrock of its effective application. This compound is identified by the CAS Number 161988-89-2.[2][3] Its core descriptors are summarized below.

Structural and Physical Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Light yellow solid (powder) | [4] |

| InChIKey | MXBMKNNPFIPIBM-UHFFFAOYSA-N | [2] |

| SMILES | CCC1=CC(=C(C=C1)Br)--INVALID-LINK--[O-] | [2] |

A visual representation of the molecule's structure is essential for understanding its reactivity.

Caption: Structure of this compound.

Part 2: Synthesis and Manufacturing Pathways

The synthesis of this compound requires careful control of regioselectivity due to the directing effects of the substituents. The ethyl group is an activating ortho, para-director, while the nitro group is a deactivating meta-director.

Method 1: Bromination of 2-Ethylnitrobenzene

A common laboratory-scale synthesis involves the direct bromination of 2-ethylnitrobenzene.[5] This approach leverages the directing effects of the existing substituents.

-

Causality: The ethyl group at position 2 directs incoming electrophiles to the ortho (position 3) and para (position 5) locations. The nitro group at position 1 strongly deactivates the ring, particularly at the ortho and para positions relative to itself, but its influence is less pronounced at the meta positions. The bromination occurs at the 5-position (which is para to the ethyl group), resulting in the isomer 4-bromo-1-ethyl-2-nitrobenzene.

Experimental Protocol:

-

Setup: To a 3L reaction flask, add 1.1L of dichloromethane and 212g (1.4 mol) of o-ethylnitrobenzene.

-

Reaction: Heat the mixture to reflux.

-

Reagent Addition: Add 250g (1.4 mol) of N-bromosuccinimide (NBS) in batches. The use of NBS is a common strategy for milder bromination, reducing the formation of polybrominated byproducts.

-

Reflux: Continue to reflux for 2 hours.[5]

-

Quenching: After the reaction is complete, cool the mixture to 25±5°C. Add 1.27kg of saturated sodium sulfite solution dropwise to quench any remaining NBS or bromine.

-

Purification: Add 0.72 kg of n-heptane to facilitate recrystallization, yielding the desired product.[5]

Caption: Synthesis workflow via bromination.

Part 3: Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by three key features: the electron-deficient aromatic ring, the displaceable bromine atom, and the reducible nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom significantly activates the C-Br bond towards nucleophilic attack.[6][7] This is a classic example of the SNAr mechanism.

-

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[7][8] The negative charge is delocalized onto the nitro group, which is crucial for stabilizing this intermediate. The subsequent departure of the bromide leaving group restores the aromaticity of the ring.[8]

Caption: The SNAr Addition-Elimination pathway.

This reactivity allows for the introduction of a wide range of functional groups, such as hydroxyls or amines, by displacing the bromine atom.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[9][10] This enables the formation of carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.

-

Expertise & Causality: The Suzuki reaction couples an organoboron species (like an arylboronic acid) with an organohalide.[10] The choice of palladium catalyst, ligand, and base is critical for success, especially with an electron-deficient substrate. The reaction allows for the construction of biaryl structures, which are prevalent in many pharmaceutical agents.

General Experimental Protocol (Suzuki Coupling):

-

Inert Atmosphere: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degassing: Purge the mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).

-

Reaction: Heat the mixture (typically 80-110°C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group (-NH₂), providing a crucial synthetic handle for further functionalization.[1] This transformation dramatically alters the electronic properties of the ring, converting the strongly deactivating nitro group into a strongly activating amino group.

-

Common Reagents: Standard conditions for this reduction include using metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (H₂ gas with a Pd, Pt, or Ni catalyst).[1]

Caption: Key reaction pathways from the core molecule.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for ensuring safety. The information provided in Safety Data Sheets (SDS) should always be consulted.[4][11][12]

Hazard Identification and Precautionary Measures

-

Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] It can be harmful if swallowed, inhaled, or absorbed through the skin.[11][12]

-

Prevention (P-Statements):

First Aid and Emergency Response

-

If on Skin (P302 + P352): Wash with plenty of soap and water.[4] Remove contaminated clothing immediately.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14] Seek immediate medical attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration.[4][11]

-

If Swallowed: Call a physician or poison control center immediately. Rinse mouth. Do not induce vomiting.[12]

Storage and Disposal

-

Storage (P403 + P233): Store in a well-ventilated place. Keep container tightly closed.[4] Keep in a dry, cool place away from incompatible materials such as strong oxidizing agents and bases.[11]

-

Disposal (P501): Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

References

- 1. Buy 4-Bromo-2-ethyl-1-nitrobenzene | 148582-37-0 [smolecule.com]

- 2. This compound | C8H8BrNO2 | CID 5326074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 161988-89-2 [chemicalbook.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 4-bromo-1-ethyl-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Solved 1-Bromo-4-nitrobenzene reacted in Pd catalyst | Chegg.com [chegg.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. dl.novachem.com.au [dl.novachem.com.au]

- 14. fishersci.com [fishersci.com]

1-Bromo-4-ethyl-2-nitrobenzene molecular weight

An In-depth Technical Guide to 1-Bromo-4-ethyl-2-nitrobenzene

Authored by a Senior Application Scientist

Introduction

This compound is a substituted aromatic compound with significant applications in organic synthesis, particularly as a versatile intermediate in the development of pharmaceuticals and agrochemicals. Its molecular structure, featuring a benzene ring functionalized with a bromine atom, an ethyl group, and a nitro group, provides multiple reaction sites for constructing more complex molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, characterization, and safe handling protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

The precise molecular weight of this compound is a fundamental parameter for stoichiometric calculations in synthesis and for accurate mass determination in analytical procedures. The molecular formula is C8H8BrNO2.[1][2] Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Bromine: 79.904 u, Nitrogen: 14.007 u, Oxygen: 15.999 u), the calculated molecular weight is approximately 230.06 g/mol .[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties dictate its behavior in various chemical transformations and analytical separations.

| Property | Value | Source |

| Molecular Formula | C8H8BrNO2 | [1][2] |

| Molecular Weight | 230.06 g/mol | [1] |

| CAS Number | 161988-89-2 | [3] |

| Alternate CAS Number | 10342-66-2 | [2][4] |

| Appearance | Not explicitly stated, though related compounds are often crystalline solids. | |

| Solubility | Soluble in common organic solvents like dichloromethane and ethyl acetate. | [5][6] |

Synthesis of this compound

The synthesis of this compound typically involves the nitration of a substituted bromobenzene or the bromination of a substituted nitrobenzene. The choice of synthetic route depends on the availability of starting materials and the desired regioselectivity.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the bromination of 1-ethyl-4-nitrobenzene.

Experimental Protocol: Bromination of 1-Ethyl-4-nitrobenzene

This protocol describes the synthesis of the regioisomer, 2-bromo-1-ethyl-4-nitrobenzene, which provides insight into a common synthetic strategy for this class of compounds.[6]

Materials:

-

1-Ethyl-4-nitrobenzene (4.0 g, 26.4 mmol)

-

Silver sulfate (8.18 g, 26.4 mmol)

-

Concentrated sulfuric acid (24 mL)

-

Water (2.8 mL)

-

Bromine (4.23 g, 26.4 mmol)

-

10% Sodium hydrogen sulfite solution

-

Ethyl acetate

-

Sodium sulfate (Na2SO4)

Procedure:

-

To a mixture of 1-ethyl-4-nitrobenzene, silver sulfate, concentrated sulfuric acid, and water, add bromine dropwise at ambient temperature.

-

Stir the mixture for 4 hours at ambient temperature after the addition is complete.

-

Pour the reaction mixture into a 10% sodium hydrogen sulfite solution (150 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 300 mL).

-

Dry the combined organic extracts over sodium sulfate.

-

Concentrate the solvent under vacuum to yield the product.

Rationale: The use of silver sulfate facilitates the bromination by acting as a halogen carrier, enhancing the electrophilicity of bromine. The sulfuric acid serves as both a solvent and a catalyst. The sodium hydrogen sulfite quench is necessary to neutralize any remaining bromine.

Analytical Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic and chromatographic techniques.

Analytical Workflow Diagram

Caption: Logical flow for the analytical characterization of the product.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the molecular structure. For a related isomer, 2-bromo-1-ethyl-4-nitrobenzene, the ¹H NMR spectrum shows characteristic signals for the ethyl group (a triplet and a quartet) and distinct aromatic protons.[6]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight. The mass spectrum of the parent compound, 1-(2-bromoethyl)-4-nitrobenzene, shows a molecular ion peak corresponding to its molecular weight.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized compound. A reverse-phase HPLC method using an acetonitrile/water mobile phase can effectively separate the target compound from impurities.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present. The spectrum would be expected to show characteristic absorption bands for the C-Br, C-N, and N-O (from the nitro group) bonds. The IR spectrum of a related compound, 2-(2-azido-1-(2-(2-azidoethoxy)ethoxy)ethyl)-4-bromo-1-nitrobenzene, displays peaks for the nitro group.[9]

Safety and Handling

This compound and related nitroaromatic compounds should be handled with care due to their potential toxicity.

General Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.[10][11]

-

Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][12]

-

Store in a cool, dry, and well-ventilated area in a tightly closed container, away from incompatible substances.[10][13]

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10]

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

This technical guide provides a detailed overview of this compound, focusing on its molecular weight, physicochemical properties, synthesis, and analytical characterization. The provided protocols and safety information are intended to support researchers and drug development professionals in the effective and safe utilization of this important chemical intermediate. Adherence to established laboratory safety practices is paramount when handling this and related chemical compounds.

References

- 1. This compound | C8H8BrNO2 | CID 5326074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1-ethyl-2-nitrobenzene | C8H8BrNO2 | CID 7566996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 161988-89-2 [chemicalbook.com]

- 4. 4-Bromo-1-ethyl-2-nitrobenzene | CymitQuimica [cymitquimica.com]

- 5. 4-bromo-1-ethyl-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 6. 2-broMo-1-ethyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. Benzene, 1-(2-bromoethyl)-4-nitro- [webbook.nist.gov]

- 8. 1-Bromo-4-ethylbenzene | SIELC Technologies [sielc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. dl.novachem.com.au [dl.novachem.com.au]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Spectroscopic Guide to 1-Bromo-4-ethyl-2-nitrobenzene for Researchers and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Implications

The structure of 1-Bromo-4-ethyl-2-nitrobenzene is defined by a benzene ring with three substituents: a bromine atom, a nitro group, and an ethyl group. The interplay of the electronic effects of these groups—the strong electron-withdrawing nature of the nitro group, the electron-withdrawing inductive and electron-donating resonance effects of the bromine, and the electron-donating character of the ethyl group—creates a unique electronic environment that governs its spectroscopic behavior.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The predicted chemical shifts are based on established substituent effects on benzene rings.[2]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons and the three aromatic protons. The powerful electron-withdrawing nitro group will significantly deshield adjacent protons, shifting them downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.2 | Doublet (d) | 1H | H-3 | Ortho to the strongly electron-withdrawing NO₂ group, resulting in significant deshielding. |

| ~ 7.6 - 7.8 | Doublet of doublets (dd) | 1H | H-5 | Ortho to the bromine atom and meta to the NO₂ group. |

| ~ 7.3 - 7.5 | Doublet (d) | 1H | H-6 | Para to the NO₂ group and ortho to the ethyl group. |

| ~ 2.7 - 2.9 | Quartet (q) | 2H | -CH₂- | Benzylic protons coupled to the adjacent methyl group. |

| ~ 1.2 - 1.4 | Triplet (t) | 3H | -CH₃ | Coupled to the adjacent methylene protons. |

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 148 - 152 | C-2 | Directly attached to the nitro group (ipso-carbon), highly deshielded. |

| ~ 140 - 144 | C-4 | Attached to the electron-donating ethyl group. |

| ~ 133 - 136 | C-6 | Aromatic CH. |

| ~ 130 - 133 | C-5 | Aromatic CH. |

| ~ 125 - 128 | C-3 | Aromatic CH, ortho to the nitro group. |

| ~ 118 - 122 | C-1 | Directly attached to the bromine atom (ipso-carbon). |

| ~ 28 - 32 | -CH₂- | Aliphatic methylene carbon. |

| ~ 14 - 17 | -CH₃ | Aliphatic methyl carbon. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy Analysis

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, the most prominent features will be the strong absorptions from the nitro group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H stretch.[3] |

| ~ 2970 - 2850 | Medium | Aliphatic C-H stretch (from ethyl group).[3] |

| ~ 1550 - 1475 | Strong | Asymmetric NO₂ stretch.[4] |

| ~ 1360 - 1290 | Strong | Symmetric NO₂ stretch.[4] |

| ~ 1600, ~1475 | Medium-Weak | Aromatic C=C ring stretches.[3] |

| ~ 1050 - 1000 | Medium | C-Br stretch. |

Table 3: Predicted Key IR Absorption Bands for this compound.

The two strong bands for the nitro group's N-O stretching are highly characteristic and often the most easily identifiable peaks in the spectrum of a nitro-aromatic compound.[5][6]

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and information about the molecule's fragmentation pattern. A key feature will be the isotopic signature of bromine.

Molecular Ion Peak

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7][8] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

-

[M]⁺: m/z ≈ 229 (containing ⁷⁹Br)

-

[M+2]⁺: m/z ≈ 231 (containing ⁸¹Br)

Major Fragmentation Pathways

The fragmentation is dictated by the stability of the resulting ions and neutral losses. The aromatic ring provides stability, but the substituents offer sites for cleavage.

| m/z (for ⁷⁹Br isotope) | Interpretation |

| 214 | [M-CH₃]⁺ (Loss of a methyl radical from the ethyl group) |

| 183 | [M-NO₂]⁺ (Loss of a nitro group) |

| 150 | [M-Br]⁺ (Loss of a bromine radical) |

| 104 | [C₈H₈]⁺ (Loss of Br and NO₂) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound.

References

- 1. This compound | C8H8BrNO2 | CID 5326074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR chemical shift prediction of benzenes [stenutz.eu]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Physical Characteristics of 1-Bromo-4-ethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of 1-Bromo-4-ethyl-2-nitrobenzene, a key aromatic intermediate in organic synthesis. The information contained herein is intended to support research and development activities by providing essential data and validated experimental protocols for its characterization.

Introduction

This compound (CAS No. 161988-89-2) is a substituted nitroaromatic compound with significant utility in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature, possessing bromo, ethyl, and nitro groups on a benzene ring, allows for a variety of chemical transformations. A thorough understanding of its physical properties is paramount for its safe handling, effective use in reactions, and for the purification of its products. This document outlines the key physicochemical parameters of this compound and provides detailed methodologies for their experimental determination.

Physicochemical Properties

A precise understanding of the physical properties of a chemical compound is fundamental to its application in a laboratory setting. While some experimental values for this compound are not widely reported in publicly available literature, the following tables summarize its known and computed properties.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | PubChem[1] |

| Molecular Weight | 230.06 g/mol | PubChem[1] |

| CAS Number | 161988-89-2 | Aaron Chemicals[2] |

| Melting Point | No data available | SAFETY DATA SHEETS[3] |

| Boiling Point | No data available | SAFETY DATA SHEETS[3] |

| Density | No data available | SAFETY DATA SHEETS[3] |

Note: The absence of experimentally determined melting point, boiling point, and density in readily accessible safety data sheets suggests that these values may not have been extensively studied or reported.[3] Researchers should determine these properties experimentally before use in specific applications.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in reactions and purification processes. Based on its structure, it is expected to be sparingly soluble in water and more soluble in common organic solvents. A qualitative assessment of its solubility is recommended.

Table 2: Predicted and Observed Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | The polar nitro group may offer some interaction with water, but the overall hydrophobic nature of the brominated aromatic ring and the ethyl group will limit solubility. |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| Dichloromethane | Soluble | |

| Diethyl Ether | Soluble | |

| Toluene | Soluble | |

| Hexane | Sparingly Soluble |

Elemental Composition and Verification

The elemental composition of this compound (C₈H₈BrNO₂) indicates the presence of carbon, hydrogen, bromine, nitrogen, and oxygen. The presence of the key heteroatoms, bromine and nitrogen, can be confirmed through established qualitative organic analysis tests.

Rationale for Elemental Analysis

In a research and drug development setting, verifying the identity of starting materials is a critical first step. Elemental analysis provides a fundamental confirmation of the compound's composition. For this compound, confirming the presence of both bromine and nitrogen is essential to distinguish it from other potential reactants or impurities.

Experimental Protocols for Elemental Analysis

The Lassaigne's test, or sodium fusion test, is a reliable method for the qualitative determination of halogens and nitrogen in organic compounds.[3] The organic compound is fused with sodium metal to convert the covalently bonded nitrogen and bromine into sodium cyanide (NaCN) and sodium bromide (NaBr), respectively. These ionic salts can then be detected in an aqueous solution.

Protocol:

-

In a fume hood, carefully add a small, dry piece of sodium metal to a fusion tube.

-

Gently heat the tube until the sodium melts.

-

Add a small amount of this compound to the molten sodium.

-

Heat the tube gently at first, then strongly until it is red hot.

-

Plunge the red-hot tube into a porcelain dish containing about 10-15 mL of distilled water.

-

Cover the dish with a wire gauze and carefully crush the tube with a glass rod.

-

Boil the solution for a few minutes, then filter to obtain the sodium fusion extract.

-

Test for Nitrogen: To a portion of the sodium fusion extract, add 2-3 drops of freshly prepared ferrous sulfate solution and warm gently. Acidify the solution with dilute sulfuric acid. The formation of a Prussian blue precipitate or coloration confirms the presence of nitrogen.

-

Test for Bromine: To another portion of the sodium fusion extract, add dilute nitric acid to acidify the solution, and then add a few drops of silver nitrate solution. A pale yellow precipitate that is sparingly soluble in ammonium hydroxide indicates the presence of bromine.[4]

The Beilstein test is a rapid and simple, though less specific, test for the presence of halogens (chlorine, bromine, or iodine).[5]

Protocol:

-

Take a copper wire and heat it in a Bunsen burner flame until it no longer imparts any color to the flame.

-

Dip the hot copper wire into a small sample of this compound.

-

Introduce the wire with the sample back into the flame.

-

A green or blue-green flame indicates the presence of a halogen.

Experimental Determination of Physical Properties

Given the lack of reported experimental data for some key physical properties, the following protocols are provided to enable researchers to determine these values in their own laboratories.

Figure 1: Workflow for the experimental determination of the physical properties of this compound.

Melting Point Determination (Thiele Tube Method)

The melting point is a crucial indicator of a solid's purity. A sharp melting range typically signifies a high degree of purity.

Protocol: [3]

-

Finely powder a small amount of crystalline this compound.

-

Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing.

-

Fill a Thiele tube with a suitable high-boiling liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm.

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample is level with the thermometer bulb.

-

Gently heat the side-arm of the Thiele tube with a small flame, aiming for a temperature increase of 1-2 °C per minute as the melting point is approached.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Boiling Point Determination (Microscale Method)

For small sample quantities, the microscale boiling point determination is a convenient and accurate method.[6]

Protocol:

-

Attach a small test tube containing 0.5-1 mL of this compound to a thermometer.

-

Place a short, sealed capillary tube, open end down, into the test tube.

-

Immerse the assembly in a heating bath (e.g., a Thiele tube filled with a high-boiling liquid).

-

Heat the bath gently. As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Qualitative Solubility Assessment

This protocol provides a systematic approach to determining the solubility of this compound in various solvents.[7]

Protocol:

-

Place approximately 10-20 mg of the compound into a series of small, labeled test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, diethyl ether, toluene, hexane).

-

Agitate each test tube vigorously for 30-60 seconds.

-

Observe and record whether the compound is soluble (forms a clear, homogeneous solution), sparingly soluble (partially dissolves), or insoluble (remains as a distinct solid phase).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet) and the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the bromine atom.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively). Other expected absorptions include C-H stretching of the aromatic ring and the ethyl group, and C-Br stretching.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the ethyl group.

Safety, Handling, and Storage

As a nitroaromatic and halogenated compound, this compound should be handled with appropriate safety precautions.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate. This guide provides a foundational understanding of its physical characteristics and outlines reliable experimental procedures for their determination. The provided protocols are designed to be self-validating and to ensure the generation of accurate and reproducible data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

- 1. This compound | C8H8BrNO2 | CID 5326074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 161988-89-2 | MFCD22490689 | this compound [aaronchem.com]

- 3. zycz.cato-chem.com [zycz.cato-chem.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Benzene, 1-(2-bromoethyl)-4-nitro- [webbook.nist.gov]

- 6. This compound | 161988-89-2 [chemicalbook.com]

- 7. appchemical.com [appchemical.com]

Introduction: The Strategic Functionalization of Aromatic Scaffolds

An In-Depth Technical Guide to the Electrophilic Nitration of 1-bromo-4-ethylbenzene

Electrophilic Aromatic Substitution (EAS) remains a cornerstone of modern organic synthesis, providing a powerful toolkit for the functionalization of aromatic rings. The introduction of a nitro group via nitration is a particularly significant transformation, as the nitro moiety serves as a versatile precursor for a multitude of other functional groups, most notably amines, which are ubiquitous in pharmaceuticals and advanced materials. This guide provides a detailed examination of the electrophilic nitration of 1-bromo-4-ethylbenzene, a disubstituted benzene derivative where the interplay of electronic and steric effects dictates the reaction's outcome. By dissecting the underlying mechanistic principles and providing a robust experimental framework, we aim to equip researchers and development professionals with the insights necessary for the predictable and efficient synthesis of targeted nitroaromatic compounds.

Theoretical Framework: Decoding Substituent Directing Effects

The regiochemical outcome of an EAS reaction on a substituted benzene ring is not random; it is governed by the electronic properties of the substituents already present. These groups influence both the reaction rate and the position of the incoming electrophile.

The Ethyl Group: An Activating Ortho-, Para- Director

The ethyl group (-CH₂CH₃) is an alkyl substituent. Through an inductive effect (+I), it donates electron density to the aromatic ring, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.[1] This effect is why alkyl groups are known as activating groups.[2] This increased electron density is most pronounced at the ortho and para positions, which can be visualized through the resonance stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during the electrophilic attack.[3] Consequently, the ethyl group directs incoming electrophiles to the positions ortho and para to itself.[4][5]

The Bromo Group: A Deactivating Ortho-, Para- Director

Halogens, such as bromine, present a more nuanced case. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring by reducing its overall electron density and making it less reactive than benzene.[1] However, the bromine atom also possesses lone pairs of electrons that can be donated into the ring through resonance (+M effect). This resonance effect specifically stabilizes the sigma complexes formed from attack at the ortho and para positions.[6][7] Because the stability of the intermediate determines the reaction pathway, the deactivating bromo group paradoxically directs incoming electrophiles to the ortho and para positions.[8][9]

Regioselectivity: Predicting the Major Product

In the nitration of 1-bromo-4-ethylbenzene, we must consider the combined influence of both substituents. The fundamental rule in disubstituted systems is that the more powerfully activating group dictates the position of substitution.[10]

-

Ethyl Group: Activating, directs to positions 2 and 6 (ortho). Position 4 is blocked.

-

Bromo Group: Deactivating, directs to positions 2 and 6 (ortho). Position 5 is blocked.

In this scenario, the directing effects of the two groups are cooperative, both favoring substitution at the positions ortho to the ethyl group (C2 and C6). The ethyl group, being an activator, enhances the nucleophilicity of the ring, while the bromo group, a deactivator, retards the overall reaction rate. The dominant activating nature of the ethyl group will steer the incoming nitronium ion (NO₂⁺) primarily to the positions ortho to it. Therefore, the principal product of the reaction is 1-bromo-4-ethyl-2-nitrobenzene .

Data Summary: Substituent Effects

| Substituent | Electronic Effect | Classification | Directing Effect |

| -CH₂CH₃ (Ethyl) | Inductive Donation (+I) | Activating | Ortho, Para |

| -Br (Bromo) | Inductive Withdrawal (-I), Resonance Donation (+M) | Deactivating | Ortho, Para |

| Predicted Major Product | - | - | This compound |

The Core Mechanism: A Step-by-Step Analysis

The electrophilic nitration of 1-bromo-4-ethylbenzene proceeds via a well-established three-step mechanism.

Step 1: Generation of the Nitronium Ion Electrophile

The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[11][12]

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

Step 2: Nucleophilic Attack and Sigma Complex Formation

The electron-rich π system of the 1-bromo-4-ethylbenzene ring attacks the nitronium ion. This is the rate-determining step of the reaction.[11] The attack occurs predominantly at the C2 position (ortho to the activating ethyl group), breaking the aromaticity of the ring and forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[13] The positive charge in this intermediate is delocalized over three carbon atoms, and the stability of this complex is key to the regioselectivity.

Step 3: Deprotonation and Restoration of Aromaticity

In the final, rapid step, a weak base in the mixture (such as H₂O or the HSO₄⁻ anion) abstracts the proton from the carbon atom that now bears the nitro group.[11] This restores the stable aromatic π system and yields the final product, this compound.

Mechanistic Workflow Diagram

Caption: The electrophilic nitration mechanism for 1-bromo-4-ethylbenzene.

Self-Validating Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted benzenes and is designed to ensure safety and maximize the yield of the desired product.[8][9][14] The causality for each step is explained to provide a trustworthy and reproducible methodology.

Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

-

1-bromo-4-ethylbenzene

-

Concentrated Nitric Acid (~70%)

-

Concentrated Sulfuric Acid (98%)

-

Crushed Ice

-

Deionized Water

-

95% Ethanol

-

50 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filtration apparatus

Procedure:

-

Preparation of the Nitrating Mixture (Causality: Controlled generation of the electrophile):

-

In a 50 mL Erlenmeyer flask, carefully add 4.0 mL of concentrated sulfuric acid.

-

Place the flask in an ice bath and allow it to cool to below 10 °C.

-

Slowly and with continuous stirring, add 4.0 mL of concentrated nitric acid to the sulfuric acid. This is a highly exothermic process; maintaining a low temperature is critical to prevent the formation of side products and ensure safety. The resulting mixture contains the active nitronium ion electrophile.[14]

-

-

Electrophilic Substitution Reaction (Causality: Temperature control to prevent dinitration):

-

While keeping the nitrating mixture in the ice bath, begin the dropwise addition of 3.0 mL of 1-bromo-4-ethylbenzene over a period of approximately 10-15 minutes.

-

Continuously monitor the reaction temperature, ensuring it does not exceed 50-60 °C.[6] Exceeding this temperature significantly increases the rate of dinitration, a common side reaction where a second nitro group is added to the ring. Swirl the flask regularly to ensure proper mixing.

-

-

Reaction Completion and Quenching (Causality: Product precipitation and acid neutralization):

-

After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 15 minutes with occasional swirling to ensure the reaction proceeds to completion.

-

Prepare a beaker containing approximately 50 g of crushed ice.

-

Slowly and carefully pour the reaction mixture onto the crushed ice while stirring. This quenches the reaction by diluting the acids and causes the crude organic product, which is insoluble in water, to precipitate out of the aqueous solution.[9]

-

-

Isolation and Purification (Causality: Separation based on solubility differences):

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid thoroughly with several portions of cold deionized water to remove any residual acid.

-

The primary impurity is likely the undesired regioisomer. Purification can be achieved by recrystallization from a suitable solvent, such as 95% ethanol. The major product, this compound, and any minor isomers will have different solubilities, allowing for their separation. The less soluble compound will crystallize out of the solution upon cooling.[8]

-

Conclusion

The electrophilic nitration of 1-bromo-4-ethylbenzene is a classic example of regioselectivity in electrophilic aromatic substitution, governed by the hierarchical influence of its substituents. The activating, ortho-, para-directing ethyl group overrides the deactivating, ortho-, para-directing bromo group to direct the incoming nitro group primarily to the C2 position. A thorough understanding of these electronic principles, combined with careful control over experimental conditions such as temperature, allows for the predictable and high-yield synthesis of this compound. This knowledge is fundamental for professionals engaged in the multi-step synthesis of complex molecular targets in the pharmaceutical and chemical industries.

References

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. Directing Effects | ChemTalk [chemistrytalk.org]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. chm.uri.edu [chm.uri.edu]

- 7. youtube.com [youtube.com]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. savitapall.com [savitapall.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. aclanthology.org [aclanthology.org]

A Technical Guide to the Regioselectivity in the Nitration of 1-Bromo-4-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the regioselectivity observed during the electrophilic aromatic nitration of 1-bromo-4-ethylbenzene. The principles of electrophilic aromatic substitution are explored, with a specific focus on the competing directing effects of the bromo and ethyl substituents. This document elucidates the mechanistic underpinnings that dictate the positional outcome of the nitration, including the roles of activating and deactivating groups, resonance and inductive effects, and steric hindrance. A detailed, field-tested experimental protocol for the nitration of a related compound, bromobenzene, is provided as a practical reference, alongside a discussion of the expected product distribution for 1-bromo-4-ethylbenzene. This guide is intended to serve as a valuable resource for professionals in chemical research and drug development, offering both theoretical insights and practical guidance.

Introduction: The Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The reaction involves the substitution of a hydrogen atom on an aromatic ring with an electrophile.[1] The regiochemical outcome of EAS on a substituted benzene ring is profoundly influenced by the nature of the existing substituent(s). These substituents can either increase (activate) or decrease (deactivate) the rate of reaction compared to unsubstituted benzene and direct the incoming electrophile to specific positions on the ring (ortho, meta, or para).[2][3]

The nitration of aromatic compounds, a classic example of EAS, is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[4][5] This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction.[4][5][6][7] The interaction of the nitronium ion with the π-electron system of the aromatic ring leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[5][8] The final step involves the deprotonation of this intermediate to restore aromaticity and yield the nitroaromatic product.[5][6]

Directing Effects of Substituents: A Case Study of 1-Bromo-4-ethylbenzene

The substrate , 1-bromo-4-ethylbenzene, possesses two distinct substituents on the benzene ring: a bromo group and an ethyl group. Understanding their individual and combined directing effects is crucial to predicting the outcome of the nitration reaction.

The Ethyl Group: An Activating Ortho-, Para-Director

Alkyl groups, such as the ethyl group (-CH₂CH₃), are classified as activating groups.[9][10] They donate electron density to the aromatic ring primarily through an inductive effect, which stabilizes the positively charged arenium ion intermediate.[11][12] This electron-donating nature increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself.[13] Alkyl groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.[10][12]

The Bromo Group: A Deactivating Ortho-, Para-Director

Halogens, including bromine, present a more complex scenario. They are deactivating groups due to their strong electron-withdrawing inductive effect (-I), which arises from their high electronegativity.[9][10] This effect reduces the overall electron density of the aromatic ring, making it less reactive than benzene.[10] However, halogens also possess lone pairs of electrons that can be donated to the ring through resonance (+M effect).[10] This resonance effect partially counteracts the inductive effect and is responsible for their ortho-, para-directing nature.[10] The resonance structures for ortho and para attack allow for the delocalization of the positive charge onto the halogen atom, providing an additional, relatively stable resonance contributor. This stabilization is not possible for meta attack.[11]

Competing Influences in 1-Bromo-4-ethylbenzene

In 1-bromo-4-ethylbenzene, the two substituents are para to each other. This arrangement simplifies the analysis of directing effects. The ethyl group at C4 directs the incoming nitro group to the ortho positions (C3 and C5). The bromo group at C1 directs the incoming nitro group to its ortho positions (C2 and C6).

The key principle in disubstituted benzenes is that the more powerful activating group generally dictates the position of substitution.[14][15] In this case, the ethyl group is an activator, while the bromo group is a deactivator.[9][16] Therefore, the directing effect of the ethyl group will be the dominant influence.

Predicting the Regioselectivity: The Role of Steric Hindrance

Based on the dominant directing effect of the activating ethyl group, the nitration of 1-bromo-4-ethylbenzene is expected to yield products where the nitro group is positioned ortho to the ethyl group. This leads to two possible primary products:

-

1-Bromo-4-ethyl-2-nitrobenzene

-

2-Bromo-5-ethyl-1-nitrobenzene (which is the same as this compound due to numbering conventions)

However, we must also consider the steric hindrance imposed by the existing substituents. The positions ortho to the ethyl group are also ortho to the bromo group. The approach of the electrophile to the positions flanked by both the bromo and ethyl groups (C2 and C6 relative to the bromo group) may be sterically hindered.

While the ethyl group is the stronger directing group, the bromo group is larger than a hydrogen atom and will exert some steric influence. Generally, substitution tends to occur at the least sterically hindered position.[14][17] In the case of 1-bromo-4-ethylbenzene, the positions ortho to the ethyl group (C3 and C5) are equivalent. Therefore, the primary product expected is 1-bromo-2-nitro-4-ethylbenzene .

The potential for substitution at the positions ortho to the bromo group (and meta to the ethyl group) is significantly lower due to the deactivating nature of the bromine and the less favorable electronic direction from the ethyl group.

dot graph "" { graph [rankdir=TB, splines=ortho, label="Reaction Pathway for Nitration of 1-Bromo-4-ethylbenzene", labelloc=t, fontsize=16, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} केंद Figure 1. Logical workflow illustrating the directing effects in the nitration of 1-bromo-4-ethylbenzene.

Experimental Protocol: Nitration of Bromobenzene

Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control.[18]

Materials

-

Bromobenzene

-

Concentrated Nitric Acid (~70%)

-

Concentrated Sulfuric Acid (~98%)

-

Ice

-

Deionized Water

-

95% Ethanol

-

50 mL Erlenmeyer flask

-

Graduated cylinders

-

Beakers

-

Hot plate

-

Ice bath

-

Suction filtration apparatus (Büchner funnel, filter flask)

Procedure

-

Preparation of the Nitrating Mixture: In a 50 mL Erlenmeyer flask, combine 4.0 mL of concentrated nitric acid and 4.0 mL of concentrated sulfuric acid. Swirl the mixture gently to mix and then cool it to room temperature in an ice-water bath.[18]

-

Addition of Bromobenzene: Slowly add 3.0 mL of bromobenzene in 0.5 mL portions to the cooled nitrating mixture over a period of 5 minutes. Swirl the flask regularly during the addition. Maintain the reaction temperature below 60°C to minimize the formation of dinitro byproducts.[18][19] If the flask becomes warm, cool it in the ice bath.[18]

-

Reaction: After the addition is complete, warm the mixture in a water bath maintained between 50-60°C for 15 minutes to ensure the reaction goes to completion.[18][19]

-

Quenching and Precipitation: Cool the reaction mixture on ice. Pour the cooled mixture into a beaker containing 50 mL of cold water to precipitate the crude product.[18]

-

Isolation of the Crude Product: Collect the solid product by suction filtration. Wash the crystals thoroughly with cold water to remove any residual acid.[18]

-

Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.[18][19][20]

-

Drying: Collect the purified crystals by suction filtration, wash with a small amount of ice-cold ethanol, and allow them to air dry.

Expected Product Distribution and Analysis

The nitration of 1-bromo-4-ethylbenzene, guided by the principles outlined, is expected to yield a primary product with the nitro group at the 2-position.

| Substituent | Position | Directing Effect | Activating/Deactivating |

| -Br | 1 | Ortho, Para | Deactivating |

| -CH₂CH₃ | 4 | Ortho, Para | Activating |

Table 1. Summary of Substituent Effects in 1-Bromo-4-ethylbenzene.

The major product will be 1-bromo-2-nitro-4-ethylbenzene . Minor products, such as 2-bromo-1-nitro-4-ethylbenzene , may form in smaller quantities. The precise ratio of isomers would need to be determined experimentally using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The regioselectivity in the nitration of 1-bromo-4-ethylbenzene is a clear illustration of the interplay between electronic and steric effects in electrophilic aromatic substitution. The activating, ortho-, para-directing ethyl group is the dominant controlling factor, directing the incoming nitronium ion primarily to its ortho position. The deactivating, yet ortho-, para-directing bromo group plays a secondary role, with its steric bulk also influencing the final product distribution. A thorough understanding of these fundamental principles is essential for researchers and drug development professionals in designing synthetic routes and predicting the outcomes of aromatic functionalization reactions. The provided experimental framework for a similar substrate offers a solid foundation for practical application in the laboratory.

References

- 1. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. Directing Effects | ChemTalk [chemistrytalk.org]

- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 5. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 14. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 15. Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps [chemistrysteps.com]

- 16. scribd.com [scribd.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 19. chm.uri.edu [chm.uri.edu]

- 20. youtube.com [youtube.com]

The Synthesis of 1-Bromo-4-ethyl-2-nitrobenzene: A Technical Guide to Key Intermediates and Strategic Synthesis

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 1-Bromo-4-ethyl-2-nitrobenzene, a valuable intermediate in the development of pharmaceuticals and agrochemicals. We will dissect the two primary synthetic strategies, focusing on the critical intermediates and the chemical principles governing the regioselectivity of these reactions. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of reaction mechanisms, step-by-step experimental protocols, and the causality behind procedural choices to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance of this compound

This compound is a key building block in organic synthesis. Its trifunctionalized aromatic ring, featuring bromo, ethyl, and nitro groups at specific positions, offers a versatile platform for the construction of more complex molecules. The strategic placement of these functional groups allows for a wide range of subsequent chemical transformations, making it a sought-after precursor in the synthesis of high-value compounds in the pharmaceutical and agrochemical industries.

The synthesis of this target molecule hinges on the careful orchestration of electrophilic aromatic substitution reactions. The choice of starting material and the sequence of reactions are paramount in achieving the desired substitution pattern with high yield and purity. This guide will elucidate the two most common and logical synthetic routes, providing the necessary technical details for their successful implementation.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached from two main retrosynthetic disconnections, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials and the desired control over isomer formation.

-

Pathway A: Nitration of 1-Bromo-4-ethylbenzene.

-

Pathway B: Bromination of 1-Ethyl-2-nitrobenzene.

The following sections will provide a detailed analysis of each pathway, including the synthesis of the requisite key intermediates.

Pathway A: Nitration of 1-Bromo-4-ethylbenzene

This synthetic route involves the initial synthesis of the key intermediate, 1-Bromo-4-ethylbenzene, followed by its nitration to yield the final product.

Key Intermediate: Synthesis of 1-Bromo-4-ethylbenzene

The synthesis of 1-Bromo-4-ethylbenzene is typically achieved through the electrophilic aromatic substitution of ethylbenzene.[1]

Mechanism and Regioselectivity: The ethyl group is an activating, ortho-, para-director in electrophilic aromatic substitution.[2] This directing effect is due to the electron-donating nature of the alkyl group, which stabilizes the cationic intermediate (arenium ion) formed during the electrophilic attack at the ortho and para positions.[3] Due to steric hindrance from the ethyl group, the para-substituted product, 1-Bromo-4-ethylbenzene, is generally the major product under controlled reaction conditions.[1]

Experimental Protocol: Bromination of Ethylbenzene

-

Materials: Ethylbenzene, Bromine (Br₂), Iron(III) bromide (FeBr₃) or iron filings, Dichloromethane (CH₂Cl₂), Sodium bisulfite solution, Sodium hydroxide solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve ethylbenzene in dichloromethane.

-

Add a catalytic amount of iron(III) bromide or iron filings.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine in dichloromethane from the dropping funnel with constant stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the bromine color disappears.

-

Quench the reaction by slowly adding a saturated solution of sodium bisulfite to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, dilute sodium hydroxide solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation to yield pure 1-Bromo-4-ethylbenzene.[1]

-

Final Step: Nitration of 1-Bromo-4-ethylbenzene

With the key intermediate in hand, the final step is the introduction of the nitro group onto the aromatic ring.

Mechanism and Regioselectivity: In this electrophilic aromatic substitution, both the bromo and ethyl groups influence the position of the incoming nitro group. The ethyl group is an activating ortho-, para-director, while the bromine atom is a deactivating but also an ortho-, para-director.[4][5] The directing effects of both substituents reinforce each other, directing the incoming electrophile to the positions ortho to the ethyl group and ortho/para to the bromo group. Due to the steric hindrance of the ethyl group, the major product will be this compound, where the nitro group is introduced at the position ortho to the ethyl group and meta to the bromine.

Experimental Protocol: Nitration of 1-Bromo-4-ethylbenzene

-

Materials: 1-Bromo-4-ethylbenzene, Concentrated nitric acid (HNO₃), Concentrated sulfuric acid (H₂SO₄), Ice, Deionized water, 5% Sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Procedure:

-

In a flask immersed in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring to prepare the nitrating mixture.[6]

-

In a separate flask, cool the 1-Bromo-4-ethylbenzene.

-

Slowly add the cold nitrating mixture to the 1-Bromo-4-ethylbenzene with vigorous stirring, maintaining the temperature below 10 °C.[6]

-

After the addition is complete, continue stirring at room temperature for 1 hour.

-

Pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash it sequentially with cold water and a 5% sodium bicarbonate solution until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.[7]

-

Pathway B: Bromination of 1-Ethyl-2-nitrobenzene

This alternative synthetic route begins with the synthesis of the key intermediate, 1-Ethyl-2-nitrobenzene, followed by its bromination.

Key Intermediate: Synthesis of 1-Ethyl-2-nitrobenzene

The synthesis of 1-Ethyl-2-nitrobenzene is achieved through the nitration of ethylbenzene.[3]

Mechanism and Regioselectivity: As previously discussed, the ethyl group is an activating, ortho-, para-director.[2] Therefore, the nitration of ethylbenzene yields a mixture of 2-ethylnitrobenzene (ortho) and 4-ethylnitrobenzene (para).[8] The ratio of these isomers can be influenced by reaction conditions such as temperature and the nitrating agent used.[8]

Experimental Protocol: Nitration of Ethylbenzene

-

Materials: Ethylbenzene, Concentrated nitric acid (~70%), Concentrated sulfuric acid (~98%), Ice, Deionized water, 5% Sodium bicarbonate solution, Anhydrous calcium chloride or magnesium sulfate.

-

Procedure:

-

Prepare the nitrating mixture by slowly adding 20 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid in a flask submerged in an ice-water bath with stirring.[2]

-

Slowly add ethylbenzene dropwise to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 25-40 °C) for 30-60 minutes.[2][3]

-

Pour the reaction mixture slowly over crushed ice to quench the reaction.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with cold water, a dilute sodium bicarbonate solution, and brine.[3]

-

Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.[2]

-

The isomeric mixture of 2-ethylnitrobenzene and 4-ethylnitrobenzene can be separated by fractional distillation.

-

Final Step: Bromination of 1-Ethyl-2-nitrobenzene

The final step in this pathway is the selective bromination of 1-Ethyl-2-nitrobenzene.

Mechanism and Regioselectivity: In this reaction, the ethyl group is an ortho-, para-director, while the nitro group is a strong deactivating meta-director.[9] The directing effects of the two groups are cooperative. The ethyl group directs the incoming bromine to the para position (position 4), and the nitro group directs it to the meta position (position 4 relative to the nitro group). This strong directing effect leads to the highly regioselective formation of this compound.

A common reagent for this type of bromination is N-Bromosuccinimide (NBS), which provides a low concentration of bromine, favoring aromatic substitution over other potential side reactions.[10]

Experimental Protocol: Bromination of 1-Ethyl-2-nitrobenzene with NBS

-

Materials: 1-Ethyl-2-nitrobenzene (o-ethylnitrobenzene), N-Bromosuccinimide (NBS), Dichloromethane, Saturated sodium sulfite solution, n-heptane.

-

Procedure:

-